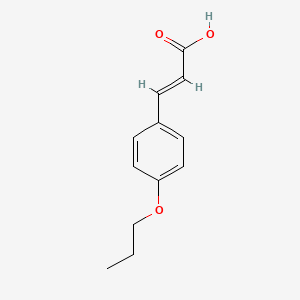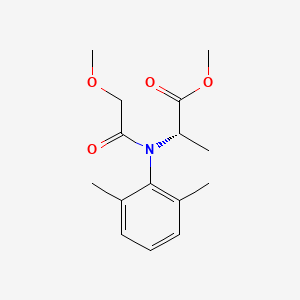
(S)-Metalaxyl
Overview
Description
(S)-Metalaxyl is a fungicide that is widely used in agriculture to control fungal diseases in crops. It belongs to the class of phenylamide fungicides and is known for its broad-spectrum activity against various fungal pathogens. The use of this compound has been extensively studied, and it has been found to be effective in controlling diseases caused by fungi such as Phytophthora, Pythium, and downy mildew.
Mechanism of Action
(S)-Metalaxyl works by inhibiting the biosynthesis of RNA in fungi. It specifically targets the enzyme RNA polymerase, which is responsible for the transcription of RNA from DNA. By inhibiting this enzyme, this compound prevents the synthesis of essential proteins in fungi, which ultimately leads to their death.
Biochemical and Physiological Effects:
This compound has been found to have minimal effects on non-target organisms, such as mammals and birds. It is rapidly metabolized in plants and soil, and its breakdown products are not toxic. However, it can be toxic to aquatic organisms and should be used with caution in areas where there is a risk of contamination of water bodies.
Advantages and Limitations for Lab Experiments
(S)-Metalaxyl has several advantages for use in lab experiments. It is easy to apply and has a low risk of phytotoxicity. It is also effective at low concentrations, making it cost-effective. However, it has some limitations, such as its narrow spectrum of activity against fungal pathogens and the risk of developing resistance in fungi.
Future Directions
There are several future directions for research on (S)-Metalaxyl. One area of research is the development of new formulations that improve its efficacy and reduce the risk of resistance development. Another area of research is the study of its effects on non-target organisms, such as insects and soil microorganisms. Additionally, there is a need for research on the long-term environmental effects of this compound and its breakdown products. Finally, research on the use of this compound in combination with other fungicides may lead to improved disease control and reduced risk of resistance development.
Scientific Research Applications
(S)-Metalaxyl has been extensively studied for its efficacy against various fungal pathogens. Research has shown that it is effective in controlling diseases in a wide range of crops, including vegetables, fruits, and ornamental plants. It has also been found to be effective in controlling soil-borne diseases.
properties
IUPAC Name |
methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897116 | |
| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69516-34-3 | |
| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



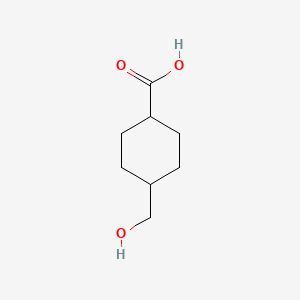
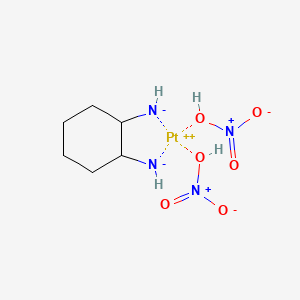

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)
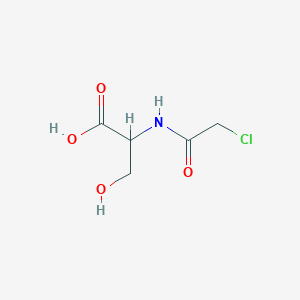
![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

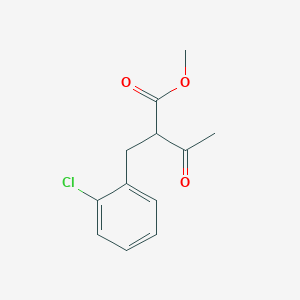
![4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]benzenesulfonyl Chloride](/img/structure/B3416224.png)



